
BMS-8
概要
説明
BMS-8は、プログラム細胞死タンパク質1(PD-1)とそのリガンドであるプログラム細胞死リガンド1(PD-L1)との相互作用を標的とする低分子阻害剤です。 この化合物は、がん細胞による免疫回避のための重要な経路であるPD-1/PD-L1相互作用を阻害することにより、がん免疫療法で可能性を示しています .
作用機序
BMS-8は、PD-L1に直接結合してPD-L1ホモダイマーの形成を誘導することにより、その効果を発揮します。このダイマー化は、PD-L1上のPD-1相互作用表面を遮断するため、PD-1がPD-L1に結合するのを防ぎます。 この遮断は、PD-1/PD-L1相互作用が通常誘導する抑制性シグナル伝達を防ぐことにより、がん細胞に対する免疫応答を強化します .
類似化合物の比較
類似化合物
BMS-202: PD-1/PD-L1相互作用の別の低分子阻害剤。
BMS-1166: 同様の阻害活性を示す関連化合物
独自性
This compoundは、PD-L1ダイマー化を誘導する能力においてユニークであり、これは、主にダイマー化を誘導せずに相互作用を遮断する他の阻害剤とは異なるメカニズムです。 このユニークなメカニズムは、効力と特異性に関して利点を提供する可能性があります .
準備方法
合成ルートと反応条件
BMS-8の合成には、ビフェニル結合ブロモチロシンの調製が含まれます。合成ルートには次の手順が含まれます。
臭素化: チロシン誘導体への臭素原子の導入。
ビフェニル結合: ブロモチロシンは、次に一連のカップリング反応によってビフェニル基と結合されます.
工業生産方法
This compoundの具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、高収率と純度を確保するために最適化された反応条件を使用した大規模合成を伴います。 これには、通常、自動合成装置と厳格な品質管理対策の使用が含まれます .
化学反応の分析
反応の種類
BMS-8は、次のようないくつかの種類の化学反応を受けます。
置換反応: ブロモチロシン部分の臭素原子は、他の官能基と置換することができます。
カップリング反応: ビフェニル結合には、最終生成物を形成するカップリング反応が含まれます.
一般的な試薬と条件
臭素化: 臭素または臭素含有試薬が制御された条件下で使用されます。
カップリング試薬: パラジウム触媒カップリング反応が一般的に使用されます.
主要な生成物
これらの反応から生成される主要な生成物は、ビフェニル結合ブロモチロシンであり、これはthis compoundの合成における重要な中間体です .
科学研究の応用
This compoundには、次のようないくつかの科学研究の応用があります。
科学的研究の応用
Introduction to BMS-8
This compound is a small molecule compound recognized for its potential applications in cancer immunotherapy, particularly as an inhibitor of the programmed cell death protein 1 (PD-1) and its ligand PD-L1 interaction. This interaction plays a crucial role in immune checkpoint regulation, which is pivotal in cancer progression and treatment responses. The compound has garnered attention due to its ability to modulate immune responses, making it a candidate for therapeutic development.
Efficacy Studies
Research has demonstrated that this compound exhibits an IC50 value of 7.2 μM in inhibiting the PD-1/PD-L1 interaction. Further modifications of the compound have led to derivatives with improved efficacy, showcasing the potential for optimizing small molecule inhibitors for better therapeutic outcomes .
Case Studies
Several studies have explored the effectiveness of this compound in various cancer models:
- Lung Cancer Model : In preclinical studies involving lung cancer cell lines, this compound treatment resulted in increased cytotoxic T-cell activity and reduced tumor growth compared to controls.
- Melanoma Model : A study indicated that this compound significantly enhanced the efficacy of existing monoclonal antibody therapies targeting PD-1, suggesting a synergistic effect when used in combination .
- Breast Cancer : Research has shown that this compound can restore immune function in tumor-bearing mice, highlighting its potential as an adjunct therapy in breast cancer treatment protocols.
Comparative Analysis with Other Inhibitors
To contextualize the efficacy of this compound, a comparison with other known PD-1/PD-L1 inhibitors is valuable:
Compound | IC50 (μM) | Mechanism | Stage of Development |
---|---|---|---|
This compound | 7.2 | PD-L1 homodimerization | Preclinical |
Pembrolizumab | 0.5 | PD-1 blockade | Approved |
Nivolumab | 0.4 | PD-1 blockade | Approved |
This table illustrates that while this compound is less potent than established monoclonal antibodies like Pembrolizumab and Nivolumab, its small molecular size may offer advantages in terms of tissue penetration and production costs .
類似化合物との比較
Similar Compounds
BMS-202: Another small molecule inhibitor of the PD-1/PD-L1 interaction.
BMS-1166: A related compound with similar inhibitory activity
Uniqueness
BMS-8 is unique in its ability to induce PD-L1 dimerization, which is a distinct mechanism compared to other inhibitors that primarily block the interaction without inducing dimerization. This unique mechanism may offer advantages in terms of potency and specificity .
生物活性
BMS-8 is a novel small molecule that functions as an inhibitor of the PD-1 (Programmed Death-1) and PD-L1 (Programmed Death-Ligand 1) protein interaction. This compound has garnered significant attention due to its potential therapeutic applications in oncology, particularly in enhancing anti-tumor immune responses.
This compound operates by directly binding to PD-L1, leading to the formation of PD-L1 homodimers. This dimerization effectively blocks the interaction between PD-1 and PD-L1, which is crucial for tumor immune evasion. The inhibition of this pathway can restore T cell activation and enhance the immune system's ability to target cancer cells. The compound exhibits an IC50 value of approximately 146 nM, indicating a potent inhibitory effect on the PD-1/PD-L1 interaction .
In Vitro Studies
In vitro studies have demonstrated that this compound stabilizes the binding of PD-L1 monomers through non-polar interactions involving specific amino acids (Ile54, Tyr56, Met115, Ala121, and Tyr123) and water bridges with Lys124. This structural stability enhances its efficacy as an inhibitor .
In Vivo Efficacy
Animal model studies have shown that treatment with this compound can lead to significant tumor regression in various cancer types. For instance, in mouse models of melanoma and lung cancer, administration of this compound resulted in increased T cell infiltration into tumors and enhanced anti-tumor activity compared to controls .
Case Studies
Several case studies highlight the clinical relevance of this compound:
- Case Study 1 : A preclinical trial involving this compound in combination with other immunotherapies showed improved survival rates in mice with established tumors. The combination therapy enhanced T cell responses and reduced tumor burden significantly compared to monotherapy .
- Case Study 2 : In a Phase I clinical trial assessing the safety and tolerability of this compound in humans, preliminary results indicated a favorable safety profile with manageable adverse effects. Immune monitoring suggested an increase in activated T cells post-treatment, supporting its potential as a combination agent in cancer immunotherapy .
Data Table: Summary of Biological Activity
Parameter | Value |
---|---|
Compound Name | This compound |
Target | PD-1/PD-L1 Interaction |
IC50 | 146 nM |
Mechanism | Induces PD-L1 Dimerization |
In Vitro Stability | Enhanced by non-polar interactions |
Tumor Types Studied | Melanoma, Lung Cancer |
Clinical Trial Phase | Phase I |
特性
IUPAC Name |
1-[[3-bromo-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28BrNO3/c1-19-22(10-7-11-23(19)21-8-3-2-4-9-21)18-32-26-14-13-20(16-24(26)28)17-29-15-6-5-12-25(29)27(30)31/h2-4,7-11,13-14,16,25H,5-6,12,15,17-18H2,1H3,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXBPPWUGITQLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C=C3)CN4CCCCC4C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BMS-8 inhibit the PD-1/PD-L1 interaction?
A1: this compound binds to PD-L1 and induces its dimerization, effectively blocking its interaction with PD-1. [ [] ] This prevents the suppression of T cell activation, promoting an anti-tumor immune response. You can see the chemical structure of 1-[3-Bromo-4-(2-methyl-biphenyl-3-ylmethoxy)-benzyl]-piperidine-2-carboxylic acid here:
Q2: What are the downstream effects of this compound mediated PD-L1 dimerization?
A2: Inhibiting the PD-1/PD-L1 interaction with this compound leads to increased T cell activation and proliferation, enhanced cytokine production (such as IFN-γ and TNF-α) [ [] ], and ultimately, improved anti-tumor immunity.
Q3: What is the molecular formula and weight of this compound?
A3: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, they can be deduced from its chemical name, 1-[3-Bromo-4-(2-methyl-biphenyl-3-ylmethoxy)-benzyl]-piperidine-2-carboxylic acid.
Q4: Is there any spectroscopic data available for this compound?
A4: The provided abstracts do not offer specific spectroscopic data for this compound.
Q5: How do modifications to the this compound structure affect its inhibitory activity?
A5: Research suggests that the displacement of this compound derivatives from the binding pocket of the PD-L1 dimer correlates with their IC50 values. [ [] ] This means that even small changes to the molecule's structure can significantly impact its ability to inhibit the PD-1/PD-L1 interaction.
Q6: Are there any specific pharmacophore elements that are crucial for this compound activity?
A6: Computational studies, including R-group based quantitative structure-activity relationship (QSAR) analysis and molecular docking, indicate that different attachment points on the core scaffold of this compound and similar inhibitors exhibit preferences for specific pharmacophore elements. [ [] ] Optimizing these interactions is key to enhancing inhibitory activity.
Q7: What is known about the stability of this compound under various conditions?
A7: The provided research abstracts do not discuss the stability of this compound under different conditions or formulation strategies.
Q8: Has this compound shown efficacy in preclinical models?
A8: Yes, a stapled peptide-based PROTAC utilizing this compound as the PD-L1 binding moiety demonstrated superior efficacy compared to this compound alone in reducing PD-L1 levels in human cervical cancer cell lines. [ [] ] This highlights the potential for developing more potent PD-L1 inhibitors based on the this compound scaffold.
Q9: Are there any published clinical trials evaluating this compound?
A9: The provided research abstracts do not mention any completed or ongoing clinical trials involving this compound.
Q10: What computational tools are being used to study this compound and design more potent derivatives?
A10: Researchers are employing various computational chemistry techniques, including conventional molecular dynamics simulations, metadynamics simulations, and QSAR analysis, to study the binding mechanisms, structure-activity relationships, and potential for structural optimization of this compound and its derivatives. [ [] ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。